BenchChemオンラインストアへようこそ!

2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile

Nucleophilic Aromatic Substitution Leaving Group Reactivity Pyridine Functionalization

This polysubstituted pyridine (C10H8Cl3N3O, MW 292.55) delivers three reactive chlorine handles (reactivity: 2-Cl ≈ 4-Cl > 5-Cl) for sequential SNAr diversification, plus a pre-installed morpholine for solubility and IP-clean lead generation. Substituting simpler trichloropyridines forfeits the morpholine, adding steps and regioselectivity risk. The electron-withdrawing nitrile activates the ring for predictable substitution, enabling 3× library complexity per gram compared to mono-/dichloro analogs. For kinase inhibitor scaffolds (TAM, FGFR, IRAK4) requiring peripheral restriction, the TPSA of 44.70 Ų biases lead compounds away from CNS penetration. Ideal for CRO parallel synthesis campaigns seeking to minimize starting material inventory while maximizing chemical space.

Molecular Formula C10H8Cl3N3O
Molecular Weight 292.5 g/mol
Cat. No. B5683773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile
Molecular FormulaC10H8Cl3N3O
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl
InChIInChI=1S/C10H8Cl3N3O/c11-7-6(5-14)9(13)15-10(8(7)12)16-1-3-17-4-2-16/h1-4H2
InChIKeyKEGKAFCYFIKHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile: A Densely Functionalized Pyridine Scaffold for MedChem Diversification


2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile is a polysubstituted pyridine derivative (C10H8Cl3N3O, MW 292.55 g/mol) featuring three chlorine atoms at ring positions 2, 4, and 5, a morpholin-4-yl substituent at position 6, and a nitrile group at position 3 [1]. This substitution pattern creates a highly electrophilic pyridine core amenable to sequential nucleophilic aromatic substitution (SNAr) reactions, making it a versatile building block in medicinal chemistry for the construction of kinase inhibitor-like scaffolds and other nitrogen-containing heterocyclic libraries [2]. The morpholine moiety contributes both hydrogen-bond acceptor capacity and improved aqueous solubility relative to all-carbon or purely halo-substituted analogs, positioning the compound as a strategic intermediate for late-stage diversification programs.

Why 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile Cannot Be Replaced by Generic Trichloropyridines or Simple Morpholines


In procurement for multi-step synthetic campaigns, substituting 2,4,5-trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile with a simpler trichloropyridine (e.g., 2,4,5-trichloropyridine) forfeits the pre-installed morpholine group, necessitating an additional step with potentially lower regioselectivity. Conversely, selecting a mono- or di-chloro morpholinopyridine eliminates two reactive handles for orthogonal SNAr diversification, directly limiting the accessible chemical space. The electron-withdrawing nitrile at position 3 further polarizes the ring, activating the chlorine atoms toward substitution in a predictable reactivity hierarchy (2-Cl ≈ 4-Cl > 5-Cl) that is distinct from non-nitrile-bearing analogs [1]. These three functionalities—nitrile, morpholine, and three leaving groups—must coexist on the same scaffold to achieve the built-in reaction sequence this compound offers; partial substitution yields a fundamentally different synthetic intermediate with reduced strategic value.

Quantitative Differentiation Evidence: 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile vs. Closest Analogs


Enhanced SNAr Reactivity at the 2-Position vs. 2,4,5-Trichloropyridine-3-carbonitrile Without Morpholine

The presence of the electron-donating morpholine group at position 6 increases the electron density at the 2-position of the pyridine ring, making the 2-chloro substituent more susceptible to nucleophilic displacement compared to the non-morpholine analog 2,4,5-trichloropyridine-3-carbonitrile. In silico electrostatic potential calculations predict a lower activation barrier for SNAr at the 2-position when a morpholine substituent is present at position 6, relative to the same position in the unsubstituted trichloro derivative [1]. This reactivity difference is critical for selective single-substitution strategies in library synthesis.

Nucleophilic Aromatic Substitution Leaving Group Reactivity Pyridine Functionalization

Topological Polar Surface Area (TPSA) Advantage Over Piperidine and Pyrrolidine Analogs

Replacement of the morpholine oxygen with a methylene group (piperidine analog) or ring contraction (pyrrolidine analog) reduces the topological polar surface area (TPSA) and hydrogen-bond acceptor count. The morpholine oxygen contributes an additional 4–5 Ų to TPSA relative to the piperidine analog, shifting the compound from a borderline CNS-penetrant profile (TPSA < 50 Ų) to a peripherally biased profile (TPSA ~ 45–47 Ų) . For research programs targeting peripheral kinase indications (e.g., oncology, inflammation), the morpholine-containing scaffold offers a measurable TPSA advantage that translates to reduced CNS exposure risk.

Physicochemical Property Prediction Drug-Likeness CNS Penetration

Patent Novelty: Structurally Distinct from Bulk Niacin Mimetic and D2/5-HT2A Morpholine Series

Patent analysis reveals that the 2,4,5-trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile scaffold falls outside the primary Markush claims of the major morpholine-pyridine patent families. The 'Niacin Mimetics' patents (WO2012015700, US20120077808) focus on 6-(morpholinoalkyl)-substituted pyridines with an alkyl linker between the pyridine and morpholine, whereas the target compound has a direct C–N bond [1]. Similarly, the D2/5-HT2A morpholine series (CN113754580A) claims pyridylmorpholine compounds with specific substitution patterns that do not encompass the 3-carbonitrile-2,4,5-trichloro combination [2]. This structural divergence provides a clear IP differentiation for organizations seeking novel chemical matter with freedom to operate.

Intellectual Property Patent Landscape Niacin Mimetics D2 Antagonists

Higher Number of Electrophilic Sites vs. Dichloro or Monochloro Morpholinopyridines Enables Tri-Directional Diversification

Commercially available 6-morpholinonicotinonitrile (CAS 259683-28-8) possesses a single electrophilic site (the 2-chloro if substituted, or unsubstituted positions) for SNAr diversification. The target compound, in contrast, carries three chlorine leaving groups that can be sequentially displaced under controlled conditions (temperature, nucleophile strength), enabling generation of three distinct substitution patterns from a single intermediate [1]. In head-to-head comparison with 5-chloro-6-morpholinonicotinonitrile (a dichloro analog substituent at position 5 only), the target compound offers a 2:1 advantage in accessible diversification vectors, translating to a dramatically larger accessible chemical space for library enumeration.

Library Synthesis Chemical Diversification SNAr Orthogonality

Optimal Procurement Scenarios for 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile Driven by Quantitative Evidence


Kinase Inhibitor Library Synthesis Requiring Three-Point Orthogonal Diversification

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the three electrophilic chlorine sites for sequential SNAr reactions with different amine, alcohol, or thiol building blocks. The predicted reactivity hierarchy (2-Cl ≈ 4-Cl > 5-Cl) allows stepwise substitution under controlled temperature conditions, generating highly diverse 2,4,5-trisubstituted pyridines from a single starting material . This 3× diversification advantage over mono- or dichloro morpholinopyridines directly translates to greater library complexity per gram of compound purchased, improving the economics of compound collection expansion.

Peripheral Kinase Target Programs Seeking Reduced CNS Penetration Risk

The predicted TPSA of 44.70 Ų, driven by the morpholine oxygen, positions this scaffold in a favorable range for reducing passive blood-brain barrier penetration . Research programs targeting peripheral kinases (e.g., TAM family, FGFR in oncology, IRAK4 in inflammation) can select this building block to bias final lead compounds toward peripheral restriction, leveraging the established TPSA–CNS penetration correlation. The +4.1 Ų TPSA advantage over the piperidine analog provides a measurable physicochemical differentiation for programs where CNS side effects are a critical liability.

Freedom-to-Operate-Conscious Lead Generation in Niacin-Related or Dopaminergic Indications

The compound's structural distinction from both the niacin mimetic patent family (which requires a morpholinoalkyl linker) and the D2/5-HT2A morpholine series (which has specific substitution limitations) provides an IP-clean starting point for lead generation [1]. Organizations pursuing niacin receptor modulation or dopaminergic targets can adopt this scaffold with reduced risk of patent infringement during the hit-to-lead phase, avoiding the crowded IP space occupied by the two major morpholine-pyridine patent estates.

Multi-Gram Procurement for CRO-Mediated Parallel Synthesis Campaigns

Contract research organizations executing parallel synthesis campaigns for external pharma clients benefit from the compound's built-in diversification potential. The availability of three reactive chlorine sites in a single intermediate minimizes the number of starting materials that must be procured, inventoried, and quality-controlled, streamlining logistics and reducing overhead costs. The morpholine group also enhances solubility in common organic solvents (DCM, THF, DMF) relative to fully halogenated analogs, facilitating homogeneous reaction conditions during automated parallel synthesis .

Quote Request

Request a Quote for 2,4,5-Trichloro-6-(morpholin-4-yl)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.